

CAS number for ethyl 2-amino-2-cyanoacetate

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Compound of Interest

Compound Name: Ethyl 2-amino-2-cyanoacetate

Cat. No.: B3125564

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An In-depth Technical Guide to **Ethyl 2-amino-2-cyanoacetate**: A Strategic Synthon for Complex Molecule Synthesis

Abstract

Ethyl 2-amino-2-cyanoacetate (CAS No. 32683-02-6) is a uniquely functionalized organic molecule that serves as a highly valuable building block in synthetic chemistry.^{[1][2]} Its structure, which incorporates an amino group, a cyano group, and an ethyl ester moiety on a single chiral carbon, provides a rich platform for a multitude of chemical transformations.^{[1][2]} This trifunctional nature makes it a strategic precursor for the synthesis of diverse and complex molecular architectures, particularly nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.^{[1][3]} This technical guide provides a comprehensive analysis of the physicochemical properties, core reactivity, and synthetic applications of **ethyl 2-amino-2-cyanoacetate**. While direct biological activity for this compound is not extensively documented, its critical role as a versatile synthon in the development of pharmacologically relevant molecules is well-established.^[1] A detailed experimental protocol for a representative transformation is provided to illustrate its practical utility.

Physicochemical and Structural Properties

Ethyl 2-amino-2-cyanoacetate is a chiral α -amino acid derivative. The convergence of three distinct functional groups at the α -carbon dictates its chemical behavior and synthetic potential.^[2]

Key Identifiers and Properties

A summary of the essential physicochemical properties of **ethyl 2-amino-2-cyanoacetate** is presented below for quick reference.

Property	Value	Reference
IUPAC Name	ethyl 2-amino-2-cyanoacetate	[1][4]
CAS Number	32683-02-6	[1][5][6]
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[1][4]
Molecular Weight	128.13 g/mol	[1][4]
InChI Key	JYGRVMQGWVHJE-UHFFFAOYSA-N	[1][4][5]
SMILES	CCOC(=O)C(C#N)N	[1][4]
Purity	Typically ≥95%	[6]
Storage	Freezer	[5]

Spectroscopic Data Insights

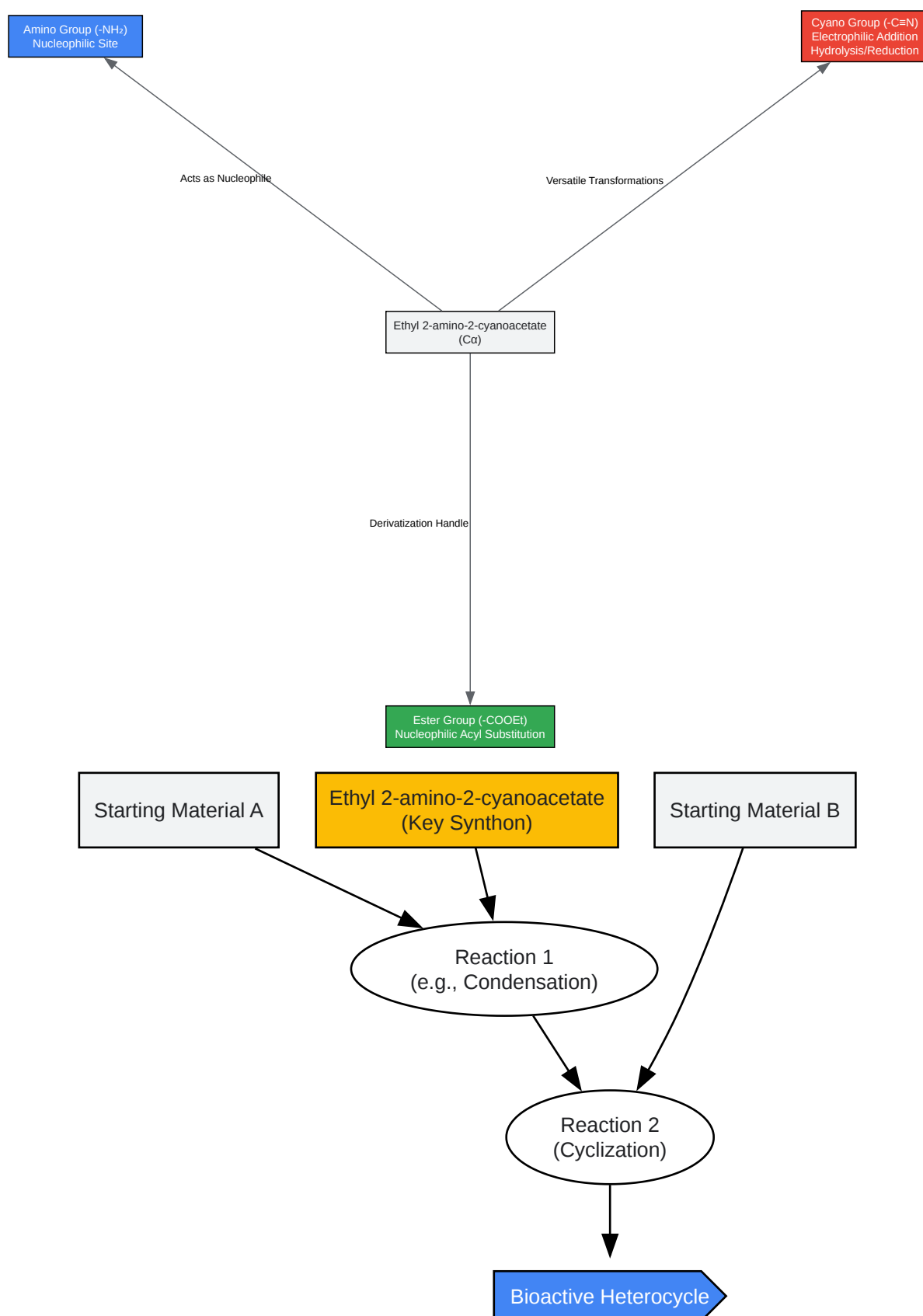
Specific, experimentally-derived spectroscopic data for **ethyl 2-amino-2-cyanoacetate** is not widely available in public-domain literature.[1] However, for the purpose of structural elucidation and reaction monitoring, the spectral data of the closely related parent compound, ethyl cyanoacetate (CAS No. 105-56-6), can serve as a valuable reference point. Key expected signals for **ethyl 2-amino-2-cyanoacetate** would include characteristic peaks for the amino (-NH₂), cyano (-C≡N), and ester (-COOCH₂CH₃) groups in IR spectroscopy, and corresponding proton and carbon signals in NMR spectroscopy.

Core Reactivity and Mechanistic Insights

The synthetic versatility of **ethyl 2-amino-2-cyanoacetate** stems from the distinct reactivity of its three functional groups, all attached to the central α-carbon.[2] This arrangement allows for a variety of sequential or one-pot reactions, making it a powerful tool for building molecular complexity.

- Amino Group (-NH₂): Functions as a potent nucleophile. This group readily participates in reactions with a wide range of electrophiles, such as aldehydes, ketones, and acyl chlorides, making it a key site for forming new carbon-nitrogen and nitrogen-heteroatom bonds.[\[2\]](#)
- Cyano Group (-C≡N): This versatile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in addition reactions.[\[2\]](#) Its strong electron-withdrawing nature also influences the reactivity of the adjacent α-carbon.
- Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution. This allows for straightforward conversion to amides, carboxylic acids (via hydrolysis), or other esters (via transesterification), providing a handle for further derivatization.[\[2\]](#)
- Alpha-Carbon (C_α): As a chiral center, it offers the potential for stereoselective synthesis. Unlike its parent compound ethyl cyanoacetate, the proton on this carbon is significantly less acidic, which alters its role in traditional base-catalyzed condensation reactions.[\[2\]](#)

The interplay between these functional groups determines the molecule's overall reaction profile, enabling its use in complex synthetic strategies.

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Caption: Generalized workflow for bioactive heterocycle synthesis.

Experimental Protocol: Synthesis of 2-Amino-2-cyanoacetamide

While a specific protocol for the synthesis of **ethyl 2-amino-2-cyanoacetate** is not readily available, a representative protocol demonstrating its reactivity is the conversion of its ester group to an amide. The following procedure details the synthesis of 2-amino-2-cyanoacetamide from **ethyl 2-amino-2-cyanoacetate** oxalate, a common salt form of the starting material. [1] This protocol serves as a self-validating system, incorporating reaction monitoring and product isolation steps.

Materials

- **Ethyl 2-amino-2-cyanoacetate** oxalate
- Methanol (reagent grade)
- Ammonia gas
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Buchner funnel and filter paper
- Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
- Appropriate TLC mobile phase (e.g., ethyl acetate/hexanes mixture)

Procedure

- **Dissolution and Cooling:** Dissolve a known quantity of **ethyl 2-amino-2-cyanoacetate** oxalate in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the

solution to 0-5 °C using an ice bath.

- **Ammonolysis:** Bubble ammonia gas gently through the cooled, stirring solution. The causality here is that ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to initiate the amidation reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction periodically using TLC. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Completion is typically achieved within 1-2 hours.
- **Concentration:** Once the reaction is complete as determined by TLC, stop the flow of ammonia and remove the flask from the ice bath. Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a bath temperature of 40-45 °C. This step removes excess ammonia and methanol.
- **Precipitation:** Cool the concentrated residue to 0-5 °C and stir for approximately 1 hour. This temperature reduction decreases the solubility of the product, causing it to precipitate out of the solution.
- **Isolation and Washing:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of chilled methanol to remove any remaining soluble impurities.
- **Drying:** Dry the purified product under vacuum to a constant weight to yield 2-amino-2-cyanoacetamide.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **ethyl 2-amino-2-cyanoacetate** is not universally available, precautions should be based on the reactivity of its functional groups and data for related compounds like ethyl cyanoacetate.

- **Handling:** Use in a well-ventilated area or a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Avoid contact with skin, eyes, and clothing. [7]* **Hazards:** May cause skin, eye, and respiratory irritation. [9]Compounds containing the cyano group should be handled with

caution as they can potentially release hydrogen cyanide under acidic or basic conditions. *
Storage: Store in a tightly sealed container in a cool, dry place. [7]For long-term stability, storage in a freezer is recommended. [5]Keep away from incompatible substances such as strong oxidizing agents, acids, and bases. [10]

Conclusion

Ethyl 2-amino-2-cyanoacetate is a molecule of significant strategic importance to synthetic and medicinal chemists. [1]Its molecular structure, defined by the formula $C_5H_8N_2O_2$, offers a powerful and versatile platform for the efficient construction of complex molecular frameworks. [1]Although direct biological applications are not yet fully explored, its utility as a precursor for a wide range of pharmacologically active compounds is firmly established. [1]This guide has provided a technical overview of its core properties, reactivity, and synthetic applications, offering a framework for its use in research and development. Further investigation into the intrinsic biological activities of this compound and its derivatives could unveil new opportunities in drug discovery.

References

- **Ethyl 2-amino-2-cyanoacetate** | $C_5H_8N_2O_2$ | CID 288716. PubChem, NIH. [Link]
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